molecular formula C17H13NO B1463216 4-(3-Methylbenzoyl)isoquinoline CAS No. 1187165-88-3

4-(3-Methylbenzoyl)isoquinoline

Cat. No.: B1463216
CAS No.: 1187165-88-3
M. Wt: 247.29 g/mol
InChI Key: KNXFZXGHRJGEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optoelectronic Applications : A study on a derivative of isoquinolinone, similar in structure to 4-(3-Methylbenzoyl)isoquinoline, revealed dual fluorescence emission. This property, arising from two valence tautomers, each separately fluorescent, makes such molecules promising for sensors and other optoelectronic applications (Craig et al., 2009).

  • Crystal Structure Analysis : Research on polylithiated intermediates, related to the this compound, demonstrated their utility in crystal structure analysis. This has implications for understanding the molecular structure and properties of such compounds (Shuler et al., 2012).

  • Synthesis Techniques : A novel synthesis technique for diarylhexahydrobenzo[f]isoquinoline was developed, showcasing the versatility in creating complex molecules from simpler isoquinoline derivatives. This expands the scope of applications for such compounds (Chang et al., 2010).

  • Vasodilatation Activity : A study on the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, which are structurally related to this compound, revealed their activity in vasodilatation. This indicates potential medical applications for such compounds (Zhang San-qi, 2010).

Mechanism of Action

Properties

IUPAC Name

isoquinolin-4-yl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-5-4-7-13(9-12)17(19)16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFZXGHRJGEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylbenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3-Methylbenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(3-Methylbenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(3-Methylbenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(3-Methylbenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(3-Methylbenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.